Ethyl 7-(3-bromophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is a chemical compound that has been involved in the synthesis of various derivatives with potential biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular formula of this compound is C11H11BrO3. It has a molecular weight of 271.11 . The structure includes a bromophenyl group attached to a heptanoate ester .Chemical Reactions Analysis
Ethers, such as this compound, undergo only one truly general reaction—they are cleaved by strong acids . Acidic ether cleavages are typical nucleophilic substitution reactions and take place by either S N 1 or S N 2 mechanisms, depending on the structure of the substrate .Physical and Chemical Properties Analysis
This compound has a refractive index n20/D of 1.565 (lit.), a boiling point of 255-256 °C (lit.), and a density of 1.416 g/mL at 25 °C (lit.) .Scientific Research Applications
Antiproliferative Activity
- A study involving derivatives of ethyl 7-oxoheptanoate demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting potential applications in cancer research (Nurieva et al., 2015).
Cyclization Reactions
- Research on ethyl 7-oxoheptanoate has explored its role in spontaneous cyclization reactions, which are significant for synthesizing various chemical structures (Ramos et al., 2011).
- Studies have utilized similar compounds in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating its utility in complex organic synthesis (Allin et al., 2005).
Synthesis of Complex Molecules
- Ethyl 7-oxoheptanoate derivatives have been used in the synthesis of complex molecules like cilastatin, a significant pharmaceutical compound, demonstrating its role in medicinal chemistry (Xin-zhi, 2006).
- It's also been applied in the synthesis of aryl-substituted compounds like cephalotaxine, which have pharmaceutical relevance (Taniguchi et al., 2005).
Crystal and Molecular Structure Studies
- The compound and its derivatives have been studied for their crystal and molecular structures, crucial for understanding their chemical behavior and potential applications in material science (Kaur et al., 2012).
Antimicrobial and Antifungal Activities
- Some derivatives of ethyl 7-oxoheptanoate have been tested for their antimicrobial and antifungal activities, indicating its potential in developing new pharmaceutical agents (Cvetković et al., 2019).
Antinociceptive Activities
- Ethyl 7-oxoheptanoate derivatives have been evaluated for their antinociceptive activities in animal models, suggesting possible applications in pain management research (Masocha et al., 2016).
Safety and Hazards
Future Directions
The future directions of research on Ethyl 7-(3-bromophenyl)-7-oxoheptanoate could involve further exploration of its synthesis methods, particularly under green conditions such as using green solvent, catalyst, and other procedures . Additionally, the compound’s potential biological activities could be further investigated .
Properties
IUPAC Name |
ethyl 7-(3-bromophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZERDSNBNVRDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645513 |
Source
|
Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-71-7 |
Source
|
Record name | Ethyl 3-bromo-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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